
N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide is a useful research compound. Its molecular formula is C25H29N3O2S and its molecular weight is 435.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of action
The compound contains an indole moiety, which is a common structure in many bioactive molecules . Indole derivatives are known to interact with a variety of targets, including enzymes, receptors, and ion channels .
Mode of action
The specific mode of action would depend on the target. For example, some indole derivatives act as inhibitors for certain enzymes, blocking their activity and leading to downstream effects .
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways, depending on their specific targets. For example, they might interfere with the synthesis of certain molecules, or alter signal transduction pathways .
Result of action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. For example, if the compound acts as an enzyme inhibitor, it could lead to a decrease in the production of certain molecules, affecting cellular function .
Biological Activity
N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring an indole moiety and thioether linkage, suggests various biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]thio-1H-indol-1-yl]ethyl]benzamide
- Molecular Formula : C24H27N3O2S
- Molecular Weight : 427.56 g/mol
Property | Value |
---|---|
Molecular Formula | C24H27N3O2S |
Molecular Weight | 427.56 g/mol |
CAS Number | 862826-46-8 |
This compound interacts with various biological targets, including enzymes and receptors. The indole moiety is known for its ability to modulate biological pathways, while the benzamide group enhances binding affinity. The compound's mechanism involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing cellular signaling.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that it may induce apoptosis in cancer cells through the following mechanisms:
- Cell Cycle Arrest : The compound has been shown to cause G1 phase arrest in various cancer cell lines.
- Induction of Apoptosis : It activates caspases, leading to programmed cell death.
Antimicrobial Activity
This compound exhibits antimicrobial properties against several pathogens:
Pathogen | Activity |
---|---|
Escherichia coli | Inhibitory |
Staphylococcus aureus | Moderate activity |
Candida albicans | Effective against |
Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). The study concluded that the compound could serve as a lead for developing new anticancer agents.
Study 2: Antimicrobial Testing
In vitro tests revealed that the compound inhibited the growth of Escherichia coli at concentrations as low as 20 µg/mL. This suggests its potential use as a therapeutic agent against bacterial infections.
Properties
IUPAC Name |
N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2S/c1-18-10-12-19(13-11-18)25(30)26-14-15-28-16-23(21-8-4-5-9-22(21)28)31-17-24(29)27-20-6-2-3-7-20/h4-5,8-13,16,20H,2-3,6-7,14-15,17H2,1H3,(H,26,30)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLYLRGQZFLZNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.